molecular formula C12H23N2O3 B136984 4-(N-Carboxymethyl-N-methylamino)-tempo CAS No. 139116-75-9

4-(N-Carboxymethyl-N-methylamino)-tempo

Cat. No. B136984
M. Wt: 243.32 g/mol
InChI Key: KYANGXFSRZOCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-Carboxymethyl-N-methylamino)-tempo (CM-TEMPO) is a stable nitroxide radical that has gained significant attention in scientific research due to its unique properties. It is a highly efficient and versatile tool for investigating various biological and biochemical processes. CM-TEMPO is widely used in laboratory experiments to study the mechanisms of action of different biological molecules and to explore their physiological effects.

Mechanism Of Action

4-(N-Carboxymethyl-N-methylamino)-tempo works by donating an unpaired electron to a molecule, which then interacts with the unpaired electron of 4-(N-Carboxymethyl-N-methylamino)-tempo. This interaction results in the formation of a stable radical, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. The EPR signal can be used to study the structure and dynamics of the molecule of interest.

Biochemical And Physiological Effects

4-(N-Carboxymethyl-N-methylamino)-tempo has been shown to have various biochemical and physiological effects. It has been shown to scavenge free radicals and protect against oxidative stress. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. 4-(N-Carboxymethyl-N-methylamino)-tempo has also been shown to protect against ischemia-reperfusion injury in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(N-Carboxymethyl-N-methylamino)-tempo is its stability, which allows it to be used in a wide range of experimental conditions. It is also highly efficient and versatile, making it a valuable tool for investigating various biological and biochemical processes. However, 4-(N-Carboxymethyl-N-methylamino)-tempo has some limitations, including its potential toxicity and the need for specialized equipment to detect the EPR signal.

Future Directions

There are many future directions for the use of 4-(N-Carboxymethyl-N-methylamino)-tempo in scientific research. One potential application is in the study of protein-protein interactions, which are important for many biological processes. 4-(N-Carboxymethyl-N-methylamino)-tempo could be used as a spin label to study the conformational changes of proteins during these interactions. Another potential application is in the study of oxidative stress and its role in various diseases. 4-(N-Carboxymethyl-N-methylamino)-tempo could be used to study the effects of antioxidants on oxidative stress in animal models. Overall, 4-(N-Carboxymethyl-N-methylamino)-tempo is a valuable tool for investigating various biological and biochemical processes, and its potential applications in scientific research are vast.

Synthesis Methods

4-(N-Carboxymethyl-N-methylamino)-tempo can be synthesized using various methods, including the reaction of 4-amino-TEMPO with chloroacetic acid, followed by the addition of sodium hydroxide. The reaction mixture is then heated to form 4-(N-Carboxymethyl-N-methylamino)-tempo. Another method involves the reaction of TEMPO with methylamine and formaldehyde in the presence of sodium bisulfite. The resulting product is then oxidized to form 4-(N-Carboxymethyl-N-methylamino)-tempo.

Scientific Research Applications

4-(N-Carboxymethyl-N-methylamino)-tempo is widely used in scientific research to investigate the mechanisms of action of different biological molecules and to explore their physiological effects. It is used as a spin probe to study the structure and dynamics of proteins, lipids, and nucleic acids. It is also used as a spin label to study the conformational changes of proteins and other biological molecules.

properties

CAS RN

139116-75-9

Product Name

4-(N-Carboxymethyl-N-methylamino)-tempo

Molecular Formula

C12H23N2O3

Molecular Weight

243.32 g/mol

InChI

InChI=1S/C12H23N2O3/c1-11(2)6-9(13(5)8-10(15)16)7-12(3,4)14(11)17/h9H,6-8H2,1-5H3,(H,15,16)

InChI Key

KYANGXFSRZOCSW-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1[O])(C)C)N(C)CC(=O)O)C

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)N(C)CC(=O)O)C

Other CAS RN

139116-75-9

synonyms

4-(N-carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl
4-(N-carboxymethyl-N-methylamino)-TEMPO
4-CMMA-TEMPO

Origin of Product

United States

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